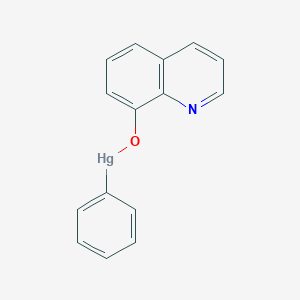

phenyl(quinolin-8-olato-N1,O8)mercury

Description

Phenyl(quinolin-8-olato-N1,O8)mercury (CAS: 14354-56-4) is an organomercury compound featuring a phenyl group bonded to a mercury center, which is further coordinated by a quinolin-8-olato ligand through its nitrogen (N1) and oxygen (O8) atoms. Its molecular formula is C15H11HgNO . The compound is structurally characterized by a planar quinoline moiety and a mercury atom in a distorted tetrahedral geometry due to the chelating ligand. Regulatory documents classify it under "non-essential metals" with strict usage limits (0.1% by weight) due to mercury's toxicity .

Propriétés

Numéro CAS |

14354-56-4 |

|---|---|

Formule moléculaire |

C15H11HgNO |

Poids moléculaire |

421.84 g/mol |

Nom IUPAC |

phenyl(quinolin-8-yloxy)mercury |

InChI |

InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |

Clé InChI |

FSRHNWZLCJXDBK-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |

SMILES isomérique |

C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |

Autres numéros CAS |

14354-56-4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Organomercury Compounds with Varied Ligands

The following table compares phenyl(quinolin-8-olato-N1,O8)mercury with other phenylmercury derivatives:

Key Observations :

- Coordination Environment: Unlike phenylmercuric acetate and chloride, which have monodentate ligands, the quinolinolato ligand in phenyl(quinolin-8-olato)mercury provides bidentate (N,O) chelation, enhancing thermal and chemical stability .

- Toxicity : All phenylmercury compounds are regulated under REACH and industrial guidelines due to mercury's persistence and bioaccumulation .

- Applications: Phenyl(quinolin-8-olato)mercury’s stability makes it a candidate for niche applications (e.g., catalysts or intermediates), whereas phenylmercuric acetate’s fungicidal use is historically documented but now heavily restricted .

Metal-Quinolinolato Complexes with Non-Mercury Metals

Quinolin-8-olato ligands form complexes with other metals, offering insights into how metal choice alters properties:

Key Observations :

- Thermal Stability: Magnesium and mercury quinolinolato complexes exhibit high thermal stability, but mercury’s toxicity limits its utility compared to magnesium .

- Electronic Applications: Magnesium and copper complexes are employed in optoelectronics (e.g., OLEDs), whereas mercury’s regulatory status restricts similar applications for phenyl(quinolin-8-olato)mercury .

Research Findings and Structural Insights

- Hydrogen Bonding: In analogous compounds like N-(2-acetylphenyl)acetamide, hydrogen bonding stabilizes planar conformations . For phenyl(quinolin-8-olato)mercury, the quinoline ring’s planarity and chelation likely reduce rotational freedom, enhancing crystallinity .

- Regulatory Trends: Phenyl(quinolin-8-olato)mercury is banned in Toyota’s manufacturing standards and restricted under REACH, aligning with global efforts to phase out mercury compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.